molecular formula C13H10ClN3S B14993704 3H-Imidazo[4,5-b]pyridine, 2-(2-chlorobenzylthio)-

3H-Imidazo[4,5-b]pyridine, 2-(2-chlorobenzylthio)-

Cat. No.: B14993704
M. Wt: 275.76 g/mol
InChI Key: XHVXHCNZEIWUQF-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE typically involves the reaction of 2-chloro-3-nitropyridine with substituted primary amines in a tandem sequence. This is followed by in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes . The reaction is often carried out in a green solvent such as a mixture of water and isopropanol, which provides a clean and efficient synthesis pathway .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of environmentally benign solvents and efficient reaction conditions, as described above, are likely to be adopted for large-scale synthesis to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogenating agents, Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H10ClN3S

Molecular Weight

275.76 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H10ClN3S/c14-10-5-2-1-4-9(10)8-18-13-16-11-6-3-7-15-12(11)17-13/h1-7H,8H2,(H,15,16,17)

InChI Key

XHVXHCNZEIWUQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(N2)C=CC=N3)Cl

Origin of Product

United States

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